Home > Products > Screening Compounds P41743 > 3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one
3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one - 1023865-46-4

3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

Catalog Number: EVT-2793197
CAS Number: 1023865-46-4
Molecular Formula: C16H21BrN2O
Molecular Weight: 337.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical Research: This compound could serve as a precursor for synthesizing new drug candidates with potential therapeutic applications. [, , ]
  • Materials Science: Incorporation of this molecule into larger structures could modify their electronic or optical properties, potentially leading to new materials with interesting applications. []

(E)-3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-one

Compound Description: This compound is a cyclohexenone derivative characterized by a styryl group at the 3-position and two methyl substituents at the 5-position. Its crystal structure has been elucidated, revealing a triclinic crystal system with space group P-1.

(E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound belongs to the chalcone family, featuring a 5-bromo-2-hydroxyphenyl group at one end and a 4-(dimethylamino)phenyl group at the other, linked via an α,β-unsaturated carbonyl group. Notably, it displays intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one

Compound Description: This compound is a pyrazole derivative linked to a 5,5-dimethylcyclohex-2-en-1-one ring via an amino group. The pyrazole ring itself carries a 4-bromophenyl substituent. This compound is known to form a 2:1 co-crystal with (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile.

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: This compound is another chalcone derivative, featuring a 6-amino-1,3-benzodioxol-5-yl group and a 4-(N,N-dimethylamino)phenyl group connected by an α,β-unsaturated carbonyl unit. This molecule has been studied for its supramolecular structure, revealing its tendency to form centrosymmetric hydrogen-bonded tetramers.

2,2′-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)

Compound Description: This compound is structurally unique, comprising two 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one rings linked by a (3-bromo-4-hydroxy-5-methoxyphenyl)methylidene bridge. This molecule displays intramolecular hydrogen bonding and forms inversion dimers in its crystal structure.

2-[3-((Z)-2-{4-[Bis(2-chloroethyl)amino]phenyl}ethenyl)-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile

Compound Description: This highly conjugated compound contains a 5,5-dimethylcyclohex-2-en-1-ylidene moiety linked to a propanedinitrile group via a (Z)-2-{4-[bis(2-chloroethyl)amino]phenyl}ethenyl bridge.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, is a key intermediate in the synthesis of biologically active molecules, including the anticancer drug osimertinib.

(2Z)-2-Bromo-3-[3,5-dibromo-4-(ethylamino)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Compound Description: This molecule features a 2-bromoprop-2-en-1-one core linked to a 3,5-dibromo-4-(ethylamino)phenyl group and a 2,4-dichlorophenyl group. Intra- and intermolecular hydrogen bonds play significant roles in stabilizing its conformation and crystal packing.

17-Acetoxy-11β-[4-(dimethylamino)phenyl]-21-methoxy-19-norpregna-4,9-dien-3,20-dione

Compound Description: This compound is a steroid derivative, specifically a 19-norpregnadiene, characterized by a 4-(dimethylamino)phenyl substituent at the 11β position. It exhibits anti-hormonal activity and is a potential candidate for therapeutic applications.

(E)-N-(4-(dimethylamino)benzylidene)benzo[d]thiazol-2-amine

Compound Description: This Schiff base features a 4-(dimethylamino)benzylidene group attached to a benzo[d]thiazol-2-amine moiety. Studies show this compound exhibits significant antimicrobial and antifungal activity and binds strongly to E. faecalis dihydrofolate reductase (DHFR).

3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of triazolothiadiazine compounds feature a 2-bromo-5-methoxyphenyl group at the 3-position, a substituted benzylidene group at the 7-position, and a substituted phenyl group at the 6-position of the triazolothiadiazine ring system. These compounds exhibit moderate to good antioxidant, antimicrobial, analgesic, and anti-inflammatory activities.

7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

Compound Description: This benzodiazepine derivative features a nitrophenyl group attached to the 7-amino position via a methylidene bridge. It shows promising anticonvulsant activity, with significant protection against picrotoxin-induced seizures in rats.

7-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

Compound Description: This compound is another benzodiazepine derivative with anticonvulsant properties. It features a 4-(dimethylamino)phenyl group linked to the 7-amino position via a methylidene bridge. Notably, it exhibits even stronger anticonvulsant activity than the previously mentioned nitrophenyl analogue.

2,2′-[(4-(aryl)phenyl)methylene]bis[3-hydroxy-5,5-dimethylcyclohex-2-en-1-one]

Compound Description: This class of compounds is formed as intermediates in the synthesis of oxygen-containing heterocyclic compounds. They are characterized by two 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one rings connected by a (4-(aryl)phenyl)methylene bridge.

3-((1R,2S)-2-(dimethylamino)-1-hydroxypropyl)phenol

Compound Description: This compound, identified as a potential SARS-CoV-2 helicase inhibitor, consists of a phenol ring with a (1R,2S)-2-(dimethylamino)-1-hydroxypropyl substituent.

1-{[2-(1-benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-substituted-1,3-thiazol-5-yl}-2-phenyldiazene

Compound Description: This complex molecule incorporates a pyrazole ring, a benzofuran moiety, a thiazole ring, and a phenyldiazene group. Its synthesis involves the reaction of hydrazonoyl halides with specific pyrimidine-2-thione derivatives.

3-amino-5,5-dimethylcyclohex-2-enone

Compound Description: This cyclic enaminone is used as a starting material in various reactions, including the synthesis of heterocyclic compounds like thienopyrimidinotetrazines, tetrahydroindazolones, and tetrahydroquinolinecarboxylic acids. , ,

3-N-(aryl)amino-5,5-dimethyl-1-oxo-cyclohex-2-enes

Compound Description: This class of compounds, specifically 3-N-(aryl)amino-5,5-dimethyl-1-oxo-cyclohex-2-enes, serves as starting materials for the synthesis of other related compounds like 3-N-(aryl)amino-1-oxo-cyclohex-2-ene-2-dithiocarboxylates cyclohex-2-en-1-ones, 3-N-(aryl)amino-2-(N-aryl)thioamido-cyclohex-2-en-1-ones, and tetrahydroindazole derivatives.

4-[(2Z)-3-{[2-(dimethylamino)ethoxy]amino}-3-(2-fluorophenyl)prop-2-en-1-ylidene]cyclohexa-2,5-dien-1-one

Compound Description: This compound is a selective 5-HT2A receptor antagonist. It is characterized by a cyclohexa-2,5-dien-1-one moiety connected to a (2Z)-3-{[2-(dimethylamino)ethoxy]amino}-3-(2-fluorophenyl)prop-2-en-1-ylidene group.

1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one

Compound Description: This molecule features a 6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one core with two 4-bromophenyl substituents. It is synthesized via a multicomponent reaction involving 1-(4-bromophenyl)-2,2-dihydroxyethanone, 3-((4-bromophenyl)amino)-5,5-dimethylcyclohex-2-enone, and methanol.

3-phenylamino-2-cyclohexen-1-one

Compound Description: This simple enaminone features a phenylamino group attached to the 3-position of a cyclohexenone ring. It serves as a model compound for studying intermolecular N—H⋯O hydrogen bonding assisted by resonance (RAHB).

6,5'-bis-1,2,4-triazines and 6,6'-bis-1,2,4-triazinyls

Compound Description: These compounds are dimers of 1,2,4-triazine, characterized by two triazine rings linked at the 6,5' or 6,6' positions, respectively. They are studied for their potential in metal complexation due to the presence of multiple "ferroin" (-N=C-C=N-) groups.

E‐1-(2-amino‑5-R1-phenyl)-3-(4-R2-phenyl)prop‐2-en‑1-ones (2-aminochalcones)

Compound Description: This series of compounds, known as 2-aminochalcones, features an amino group at the 2-position of one phenyl ring and varying substituents (R1 and R2) on both phenyl rings. They are synthesized via the Claisen-Schmidt condensation of substituted 2-aminoacetophenones with para-substituted benzaldehydes and serve as precursors for the synthesis of 1,4-benzodiazepine derivatives.

2-Substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids

Compound Description: This class of compounds features a tetrahydroquinoline core structure with a carboxylic acid group at the 4-position, a dimethyl group at the 7-position, and varying substituents at the 2-position. They are synthesized by reacting aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one.

3-trifluoromethyl-5-(4-methyl-1H-imidazol-1- yl)phenylamine

Compound Description: This compound is a key intermediate in the synthesis of the antitumor agent nilotinib. It is prepared by reacting 5-bromo-3-(trifluoromethyl)phenylamine with 4-methyl-1H-imidazole.

(E)‐3‐phenylamino‐2‐(4‐subst.phenyldiazenyl)cyclopent‐2‐en‐1‐ones

Compound Description: This series of compounds are azo-coupled cyclic β-enaminones, characterized by a cyclopentenone ring with a phenylamino group at the 3-position and a substituted phenyldiazenyl group at the 2-position. These compounds preferentially exist in the E-isomeric form, stabilized by an intramolecular N—H⋯N hydrogen bond.

3‐phenylamino‐1H‐inden‐1‐one

Compound Description: This compound is used as a starting material for the synthesis of hydrazone derivatives by reacting with substituted benzenediazonium tetrafluoroborates. It features a phenylamino group at the 3-position of an indenone ring system.

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

Compound Description: This complex molecule is a selective A3 adenosine receptor agonist, designed for potential therapeutic applications in treating cardiac ischemia. Its synthesis involves the condensation of a modified adenosine molecule with a benzoxazole amine fragment.

3-(2-amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one

Compound Description: This molecule is a key intermediate in the synthesis of linearly fused tricyclic 6,7,6-systems, specifically dibenzo[b,e][1,4]diazepin-1-ones. It is formed by reacting 1,2-diamino-4-nitrobenzene with 5,5-dimethylcyclohexan-1,3-dione.

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description: This uracil derivative is found in the ethanolic extract of Solanum americana leaves. Its biological activities are not specifically mentioned in the provided context.

Properties

CAS Number

1023865-46-4

Product Name

3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

IUPAC Name

2-bromo-3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one

Molecular Formula

C16H21BrN2O

Molecular Weight

337.261

InChI

InChI=1S/C16H21BrN2O/c1-16(2)9-13(15(17)14(20)10-16)18-11-5-7-12(8-6-11)19(3)4/h5-8,18H,9-10H2,1-4H3

InChI Key

BTFLMJZZVMOYMQ-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)N(C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.